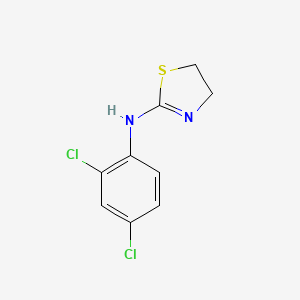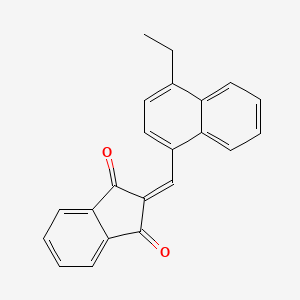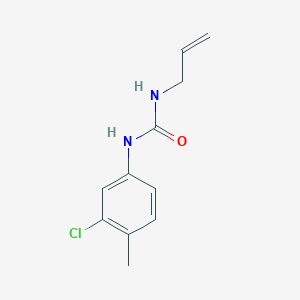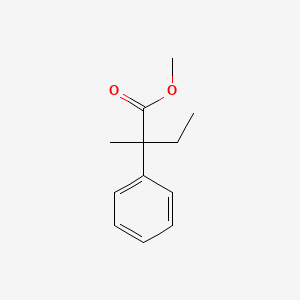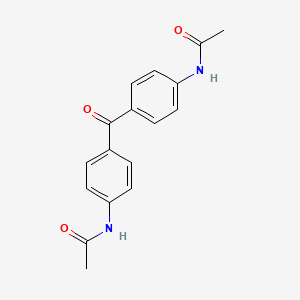
3-Methoxy-2-methyl-3-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.276 g/mol It is a secondary alcohol with a methoxy group and a phenyl group attached to the butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-3-phenylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methoxy-2-methyl-3-phenylbutan-2-one with a suitable reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-3-phenylbutan-2-ol can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-3-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Methoxy-2-methyl-3-phenylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a methoxy group and a phenyl group allows for unique reactivity and interactions compared to other similar compounds .
Propiedades
Número CAS |
6337-71-9 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-11(2,13)12(3,14-4)10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
Clave InChI |
CTXWOPTUGKPLRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C1=CC=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


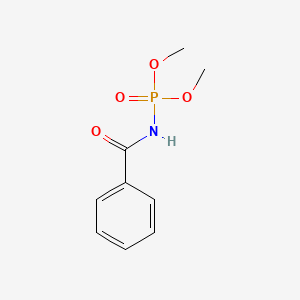




![1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-](/img/structure/B11958406.png)
